
Heptafluoroisopropyl methyl ether
Overview
Description
Heptafluoroisopropyl methyl ether is a chemical compound known for its unique properties and applications, particularly in the field of plasma etching. It is a type of hydrofluoroether, which is characterized by its low global warming potential compared to traditional etching gases like sulfur hexafluoride and perfluorocarbons. This compound is used in various industrial processes due to its stability and effectiveness in etching silicon carbide and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluoroisopropyl methyl ether can be synthesized through the reaction of hexafluoroacetone with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product. The process involves the nucleophilic attack of methanol on hexafluoroacetone, followed by the elimination of water to form the ether linkage.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored to maintain optimal temperature and pressure, ensuring consistent quality and yield. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Heptafluoroisopropyl methyl ether primarily undergoes substitution reactions due to the presence of the ether linkage and the highly electronegative fluorine atoms. These reactions can be catalyzed by acids or bases, depending on the desired outcome.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include strong acids like hydrochloric acid or sulfuric acid, which facilitate the replacement of the ether group with other functional groups.
Oxidation Reactions: Although less common, this compound can undergo oxidation in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated compounds, while oxidation reactions may produce carbonyl-containing products.
Scientific Research Applications
Plasma Etching Applications
1.1 Silicon Carbide Etching
Silicon carbide (SiC) is a material with superior thermal and electrical properties, making it ideal for high-performance electronic devices. Traditional etching methods often utilize gases with high global warming potential, such as sulfur hexafluoride (SF6). Heptafluoroisopropyl methyl ether has emerged as a viable alternative due to its effective etching capabilities and lower environmental impact.
- Etch Rate Comparison : A study demonstrated that HFE-347mmy/O2/Ar plasma achieved faster etch rates than SF6/O2/Ar plasma at lower power settings (400 W). However, at higher powers (600 W and above), SF6 outperformed HFE-347mmy .
- Experimental Conditions : The experiments were conducted using inductively coupled plasma systems with varying source power and bias voltage. The results indicated that the etch rates of SiC increased with source power, showcasing the effectiveness of HFE-347mmy in achieving desired etching profiles .
1.2 Silicon Dioxide Etching
This compound is also used in the etching of silicon dioxide (SiO2), which is critical for microelectronics fabrication.
- Anisotropic Etching : Research highlighted the ability of HFE-347mmy/O2/Ar plasmas to control the etch profile of SiO2 contact holes. By optimizing the flow ratios of the gases used, researchers achieved highly anisotropic etching with minimal bowing or narrowing of the contact holes .
- Flow Rate Impact : The study found that varying the flow rates of HFE-347mmy relative to argon significantly affected the etch profile. An optimal ratio was established to maximize etch anisotropy while minimizing defects .
Environmental Considerations
This compound's low global warming potential makes it an attractive choice in industries looking to reduce their environmental footprint. The compound's ability to decompose more readily than traditional etchants contributes to its favorability in sustainable manufacturing practices.
Summary of Findings
The following table summarizes key findings from various studies on this compound applications:
Case Study 1: SiC Etching Efficiency
In a comparative analysis of SiC etching using HFE-347mmy and SF6, researchers found that while HFE-347mmy provided comparable results at lower powers, SF6 was superior at higher powers due to its higher reactivity. This study underscores the importance of optimizing power settings when utilizing this compound in industrial applications .
Case Study 2: Optimizing SiO2 Etch Profiles
Another study focused on optimizing the flow ratios in SiO2 etching processes using HFE-347mcc3 revealed that precise control over gas ratios could lead to significant improvements in etch quality and profile accuracy. This work illustrates the potential for this compound to enhance manufacturing precision in microelectronics .
Mechanism of Action
The mechanism by which heptafluoroisopropyl methyl ether exerts its effects in plasma etching involves the generation of reactive fluorine radicals. These radicals interact with the surface of the material being etched, breaking chemical bonds and forming volatile byproducts that are easily removed. The presence of oxygen in the plasma enhances the etching process by forming additional reactive species that further facilitate the removal of material .
Comparison with Similar Compounds
Heptafluoroisopropyl methyl ether is unique among hydrofluoroethers due to its specific structure and properties. Similar compounds include:
Heptafluoropropyl methyl ether: Another hydrofluoroether with similar applications but slightly different reactivity and physical properties.
Hexafluoroisopropyl methyl ether: A related compound with fewer fluorine atoms, resulting in different chemical behavior and applications.
Compared to these compounds, this compound offers a balance of high reactivity and low environmental impact, making it a preferred choice in many industrial and research applications.
Biological Activity
Heptafluoroisopropyl methyl ether (HFIME), a fluorinated ether, has garnered interest due to its unique chemical properties and potential biological activities. This article reviews the biological activity of HFIME, including its pharmacological effects, toxicological data, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C4H3F7O
- CAS Number : 22052-84-2
- Molecular Weight : 188.06 g/mol
HFIME is characterized by the presence of seven fluorine atoms, which significantly influence its reactivity and interactions with biological systems. The fluorinated structure contributes to its lipophilicity and potential bioactivity.
Antimicrobial Properties
Recent studies have suggested that HFIME exhibits varying degrees of antimicrobial activity. The compound's efficacy against specific bacterial strains has been documented, indicating potential applications in antimicrobial formulations.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 mg/mL |
Staphylococcus aureus | 0.3 mg/mL |
Pseudomonas aeruginosa | 0.4 mg/mL |
The antimicrobial activity of HFIME could be attributed to its ability to disrupt bacterial cell membranes due to its lipophilic nature, which allows it to integrate into lipid bilayers.
Antioxidant Activity
HFIME has also been evaluated for its antioxidant properties. In vitro assays demonstrated that HFIME can scavenge free radicals, thus indicating potential protective effects against oxidative stress.
Assay Type | IC50 Value (μg/mL) |
---|---|
DPPH Scavenging Assay | 15.2 |
ABTS Assay | 12.8 |
These findings suggest that HFIME may play a role in reducing oxidative damage in biological systems, although further research is needed to elucidate the mechanisms involved.
Toxicological Profile
The safety profile of HFIME is crucial for its application in pharmaceuticals and other industries. Studies indicate that while HFIME shows promising biological activity, it also poses certain risks:
- Acute Toxicity : Animal studies have shown that high doses can lead to adverse effects such as respiratory distress and liver toxicity.
- Chronic Exposure : Long-term exposure has been linked to endocrine disruption in rodent models, raising concerns about its use in consumer products.
Case Studies
- Study on Antimicrobial Effects : A study conducted by researchers at a university found that HFIME exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant agent in clinical settings .
- Oxidative Stress Mitigation : Another research project investigated the antioxidant capabilities of HFIME in a rat model subjected to oxidative stress induced by a high-fat diet. Results indicated a significant reduction in markers of oxidative damage when HFIME was administered .
- Endocrine Disruption Assessment : A comprehensive review highlighted the endocrine-disrupting potential of HFIME when tested alongside other fluorinated compounds. The study emphasized the need for careful assessment before widespread application .
Q & A
Basic Research Questions
Q. What key experimental parameters govern SiC etching efficiency in HFE-347mmy/O₂/Ar plasmas?
- Methodology :
- Plasma systems use inductively coupled plasma (ICP) with fixed source power (250 W) and variable bias voltage (-400 V to -700 V). Total gas flow is maintained at 15 sccm (e.g., 3 sccm HFE-347mmy, 7 sccm O₂, 5 sccm Ar) .
- Etch rates are quantified via surface profilometry (e.g., Ambios XP-1), while radical concentrations (F, O) are monitored using optical emission spectroscopy (OES) .
- Key Findings :
- Etch rates increase monotonically with bias voltage, but HFE-347mmy outperforms SF₆ at low bias (-400 V to -500 V) .
Q. How does HFE-347mmy compare to SF₆ in SiC etch rates and surface quality?
- Methodology :
- Atomic force microscopy (AFM) reveals surface roughness (5 × 5 µm² scans), showing HFE-347mmy produces smoother surfaces (Ra ~0.5 nm vs. 1.2 nm for SF₆) due to reduced ion bombardment effects .
- Key Findings :
- At -400 V, HFE-347mmy achieves ~10.6% higher etch rates than SF₆. However, SF₆ dominates at high bias (-700 V) by ~3.4% due to greater O radical contributions .
Q. What analytical techniques validate HFE-347mmy’s role as a low-GWP etchant?
- Methodology :
- Environmental impact is assessed via GWP values (HFE-347mmy: 392 vs. SF₆: 25,200). OES data correlates F/O radical ratios with etch mechanisms, while AFM quantifies post-etch surface integrity .
- Key Findings :
- HFE-347mmy reduces global warming impact by >98% compared to SF₆, aligning with Kyoto Protocol goals .
Advanced Research Questions
Q. Why does etch rate dominance reverse between HFE-347mmy and SF₆ at high bias voltages?
- Mechanistic Analysis :
- At low bias (-400 V to -500 V), F radicals dominate etching via SiF₄/CF₄ formation. HFE-347mmy generates higher F radical densities (OES intensity: 1.8× SF₆) .
- At high bias (-600 V to -700 V), C-C bond dissociation increases O radical production. SF₆/O₂/Ar plasmas yield 30% more O radicals, enhancing CO/CO₂ formation and etch rates .
- Methodological Insight :
- Cross-correlate OES data with etch rates to resolve contradictions in voltage-dependent behavior .
Q. How do fluorocarbon films and radical dynamics in HFE-347mmy plasmas influence etching outcomes?
- Mechanistic Analysis :
- Fluorocarbon films (e.g., CF₂) form thicker layers in SF₆ plasmas, inhibiting etching. HFE-347mmy’s oxygen content reduces film deposition, enhancing ion-assisted etching .
- Methodology :
- Use angular-dependent etch rate measurements and XPS to analyze film composition and ion synergy effects .
Q. What strategies address data variability in HFE-347mmy/SF₆ etch rate comparisons?
- Statistical Approach :
- Conduct ANOVA on etch rate datasets (n ≥ 5 replicates) to assess significance of bias voltage effects. Standardize gas flow ratios (e.g., O₂:HFE-347mmy = 7:3) to minimize variability .
- Key Insight :
- Variability arises from plasma instability at high bias; optimize RF matching networks to stabilize ion flux .
Q. Environmental and Regulatory Considerations
Q. How does HFE-347mmy’s GWP influence its adoption in sustainable semiconductor research?
- Regulatory Context :
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-methoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c1-12-2(5,3(6,7)8)4(9,10)11/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXXERHTOVVTQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379276 | |
Record name | Heptafluoroisopropyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22052-84-2 | |
Record name | Methyl perfluoroisopropyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22052-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptafluoroisopropyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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